

An In-depth Technical Guide to 3-Demethylcolchicine (CAS Number: 7336-33-6)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Demethylcolchicine, a natural product and an active metabolite of colchicine, is a pseudoalkaloid that has garnered significant interest in the scientific community for its potent biological activities.[1] As a member of the colchicinoid family, it shares the core mechanism of interacting with tubulin, a critical component of the cytoskeleton, thereby disrupting microtubule dynamics. This interference with microtubule function leads to mitotic arrest and induction of apoptosis, making **3-Demethylcolchicine** a compound of interest for cancer research and drug development. This technical guide provides a comprehensive overview of the chemical properties, biological activities, and mechanisms of action of **3-Demethylcolchicine**, with a focus on quantitative data, detailed experimental protocols, and visualization of its molecular pathways.

Chemical and Physical Properties

3-Demethylcolchicine, with the CAS number 7336-33-6, is a derivative of colchicine where the methyl group at the 3-position of the A ring is replaced by a hydroxyl group. This structural modification influences its physicochemical properties and biological activity.



Property	Value	Reference
CAS Number	7336-33-6	[1]
Molecular Formula	C21H23NO6	[1]
Molecular Weight	385.41 g/mol	[1]
IUPAC Name	N-[(7S)-3-hydroxy-1,2,10- trimethoxy-9-oxo-5,6,7,9- tetrahydrobenzo[a]heptalen-7- yl]acetamide	[2]
Synonyms	(-)-3-Demethylcolchicine, 3-O- Demethylcolchicine, NSC 172946	[2][3]
Appearance	Solid	[2]
Solubility	Soluble in DMSO and Ethanol	[1][2]
Storage	Store at -20°C for long-term stability.	[1][2]

Biological Activity and Mechanism of Action

The primary mechanism of action of **3-Demethylcolchicine** is its interaction with tubulin, the protein subunit of microtubules. By binding to the colchicine binding site on β -tubulin, it inhibits tubulin polymerization, leading to the disruption of the microtubule network. This disruption has profound effects on cellular processes that are dependent on a dynamic microtubule cytoskeleton, such as cell division, intracellular transport, and maintenance of cell shape.

Inhibition of Tubulin Polymerization

3-Demethylcolchicine acts as a potent inhibitor of tubulin polymerization. This activity is central to its cytotoxic and anti-proliferative effects. While specific binding constants for **3-Demethylcolchicine** are not readily available in the literature, its activity is comparable to that of other colchicinoids. The inhibition of tubulin polymerization leads to the arrest of cells in the G2/M phase of the cell cycle.



Anticancer Activity

The ability of **3-Demethylcolchicine** to disrupt microtubule function makes it a promising candidate for anticancer drug development. By arresting cancer cells in mitosis, it can trigger the apoptotic cell death pathway. Studies have shown that **3-Demethylcolchicine** exhibits appreciable in vitro and in vivo effects in cancer models, such as the lymphocytic leukemia P388 screen in mice.[4] Furthermore, it has been reported to be less toxic than its parent compound, colchicine.[4]

Induction of Apoptosis

The mitotic arrest induced by **3-Demethylcolchicine** is a potent trigger for apoptosis, or programmed cell death. This process is often mediated through the intrinsic mitochondrial pathway. Key molecular events include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.

Quantitative Data

While extensive quantitative data for **3-Demethylcolchicine** is limited in publicly available literature, the following tables summarize available information and data for closely related compounds to provide a comparative context.

Table 1: In Vitro Antiproliferative Activity (IC50 Values)

Specific IC₅₀ values for **3-Demethylcolchicine** against a comprehensive panel of cancer cell lines are not consistently reported in the reviewed literature. The following data for related colchicinoids are provided for reference.

Compound	Cell Line	IC50 (nM)	Reference
Thiocolchicone	MCF-7 ADRr (MDR- positive breast cancer)	14	[5]

Table 2: In Vivo Toxicity Data

A specific LD₅₀ value for **3-Demethylcolchicine** in mice was not found in the reviewed literature. The following data is for a structurally similar compound, 3-demethylthiocolchicine.



Compound	Animal Model	Route of Administration	LD50	Reference
3- demethylthiocolc hicine	Mouse	Intraperitoneal	11.3 mg/kg	[6]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of **3-Demethylcolchicine**. These protocols are based on standard laboratory procedures and should be adapted as necessary for specific experimental conditions.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.

Materials:

- Purified tubulin protein (>97% pure)
- GTP solution (100 mM)
- Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA)
- 3-Demethylcolchicine stock solution (in DMSO)
- 96-well microplate
- Temperature-controlled spectrophotometer

Procedure:

Prepare a tubulin solution (e.g., 3 mg/mL) in cold polymerization buffer containing GTP (1 mM).



- Add varying concentrations of 3-Demethylcolchicine or vehicle control (DMSO) to the wells
 of a pre-chilled 96-well plate.
- Add the tubulin solution to each well to initiate the polymerization reaction.
- Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
- Measure the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
- Plot the absorbance values against time to generate polymerization curves.
- Calculate the percentage of inhibition for each concentration of 3-Demethylcolchicine relative to the vehicle control.

Cell Viability Assay (MTT Assay)

This assay determines the effect of **3-Demethylcolchicine** on the viability of cancer cells.

Materials:

- Cancer cell line of interest
- · Complete cell culture medium
- 3-Demethylcolchicine stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well cell culture plate
- Microplate reader

Procedure:



- Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
- Treat the cells with a serial dilution of **3-Demethylcolchicine** or vehicle control (DMSO) for a specified duration (e.g., 48 or 72 hours).
- After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
- Remove the medium and add DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
- Determine the IC₅₀ value, the concentration of **3-Demethylcolchicine** that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay detects and quantifies apoptotic cells.

Materials:

- Cancer cell line
- · Complete cell culture medium
- 3-Demethylcolchicine stock solution (in DMSO)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer

Procedure:



- Seed cells and treat with **3-Demethylcolchicine** or vehicle control for the desired time.
- Harvest both adherent and floating cells and wash them with cold PBS.
- Resuspend the cells in 1X Binding Buffer provided in the kit.
- Add Annexin V-FITC and Propidium Iodide to the cell suspension.
- Incubate the cells in the dark at room temperature for 15 minutes.
- Analyze the stained cells by flow cytometry.
- Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle.

Materials:

- Cancer cell line
- Complete cell culture medium
- 3-Demethylcolchicine stock solution (in DMSO)
- Cold 70% ethanol
- Propidium Iodide (PI) staining solution (containing PI and RNase A)
- Flow cytometer

Procedure:

 Seed cells and treat them with 3-Demethylcolchicine or vehicle control for a specific time period (e.g., 24 hours).

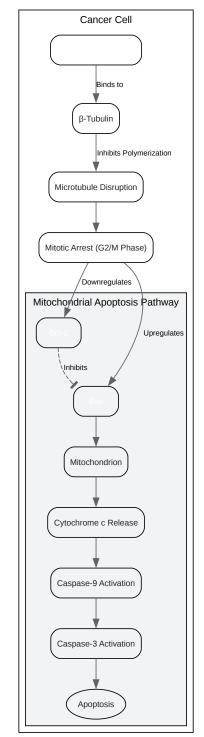


- Harvest the cells and wash them with cold PBS.
- Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
- Wash the fixed cells with PBS to remove the ethanol.
- Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
- Analyze the stained cells by flow cytometry.
- Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow for investigating the anticancer effects of **3-Demethylcolchicine**.





Signaling Pathway of 3-Demethylcolchicine-Induced Apoptosis

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Caption: Proposed signaling pathway for **3-Demethylcolchicine**-induced apoptosis.



In Vitro Studies **Tubulin Polymerization Assay** Cell Viability Assay (e.g., MTT) Cell Cycle Analysis (PI Staining) Apoptosis Assay (Annexin V) Western Blot (Bcl-2, Bax, Caspases) In Vivo Studies Toxicity Study (e.g., LD50) Tumor Xenograft Model Efficacy Evaluation (Tumor Growth Inhibition)

Experimental Workflow for Anticancer Evaluation of 3-Demethylcolchicine

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Caption: A typical workflow for the preclinical evaluation of **3-Demethylcolchicine**.



Conclusion

3-Demethylcolchicine is a potent tubulin-binding agent with significant potential as an anticancer compound. Its ability to inhibit microtubule polymerization, induce mitotic arrest, and trigger apoptosis in cancer cells underscores its therapeutic promise. While further research is needed to fully elucidate its quantitative pharmacological profile and specific signaling interactions, the information presented in this technical guide provides a solid foundation for researchers, scientists, and drug development professionals working with this intriguing molecule. The detailed experimental protocols and pathway visualizations offered herein are intended to facilitate future investigations into the promising therapeutic applications of **3-Demethylcolchicine**.

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